
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine is a complex organic compound that features both pyrrole and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine typically involves the condensation of indole derivatives with pyrrole intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the indole moiety, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolinylpyrimidine: Contains structural fragments similar to the compound and is used in antiviral research.
Uniqueness
This compound is unique due to its combined pyrrole and indole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine |
InChI |
InChI=1S/C12H13N3/c1-2-12(14-6-1)15-10-4-3-9-5-7-13-11(9)8-10/h3-5,7-8,13H,1-2,6H2,(H,14,15) |
Clave InChI |
DHXDCKUEMCLFEM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)NC2=CC3=C(C=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)

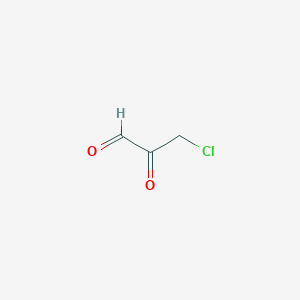
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide](/img/structure/B13890336.png)
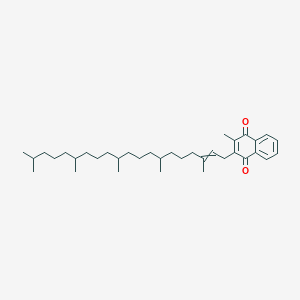
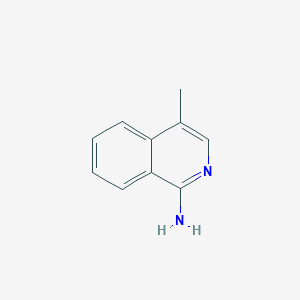
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)

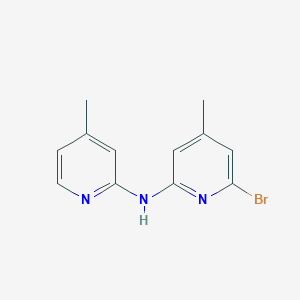
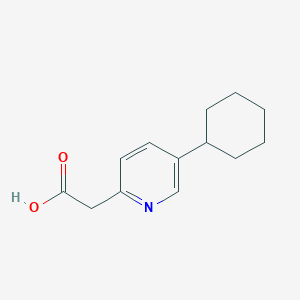
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)

